molecular formula C8H5Br2NS B134785 2,4-Dibromo-6-methylbenzothiazole CAS No. 155596-87-5

2,4-Dibromo-6-methylbenzothiazole

Cat. No.: B134785
CAS No.: 155596-87-5
M. Wt: 307.01 g/mol
InChI Key: SJTCFJOBMFPSAW-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylbenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H5Br2NS and its molecular weight is 307.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

2,4-Dibromo-6-methylbenzothiazole has shown promising results as an antimicrobial agent. Studies indicate that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, a recent review highlighted the synthesis of new benzothiazole-based compounds with enhanced anti-tubercular activity against Mycobacterium tuberculosis, showcasing the potential of this compound in developing effective treatments for resistant strains of tuberculosis .

Anticancer Properties

Research has demonstrated that benzothiazole derivatives, including this compound, exhibit anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific biological pathways involved in tumor growth and metastasis. This makes it a candidate for further investigation in cancer therapeutics.

Agricultural Applications

Pesticidal Activity

The compound is utilized in agriculture as a pesticide due to its effectiveness against various plant pathogens. It has been reported to possess fungicidal properties that can help control fungal diseases in crops. The low toxicity profile of benzothiazole derivatives makes them suitable alternatives to conventional pesticides, aligning with the growing demand for environmentally friendly agricultural practices.

Plant Growth Regulation

In addition to its pesticidal activity, this compound can act as a plant growth regulator. Its application has been linked to improved growth rates and resistance against environmental stressors in certain plant species, enhancing crop yields.

Material Science Applications

Polymer Additives

In material sciences, this compound serves as an additive in polymer formulations. Its incorporation into plastics improves UV stability and enhances the overall durability of materials exposed to harsh environmental conditions. This application is particularly relevant in the production of outdoor equipment and packaging materials.

Fluorescent Probes

The compound is also explored for use as a fluorescent probe in various analytical applications. Its unique fluorescence properties allow for sensitive detection methods in biochemical assays and environmental monitoring.

Data Table: Summary of Applications

Field Application Description
MedicinalAntimicrobial ActivityEffective against bacteria and fungi; potential for anti-tubercular drugs .
Anticancer PropertiesInhibits cancer cell proliferation; targets tumor growth pathways.
AgriculturalPesticidal ActivityControls fungal diseases; low toxicity profile suitable for eco-friendly use.
Plant Growth RegulationEnhances growth rates and stress resistance in crops.
Material SciencePolymer AdditivesImproves UV stability and durability of plastics used outdoors.
Fluorescent ProbesSensitive detection methods for biochemical assays and environmental monitoring.

Case Studies

  • Antimicrobial Efficacy Study : A study published in 2023 evaluated several benzothiazole derivatives against M. tuberculosis. The results indicated that modifications at the 2 and 6 positions significantly enhanced antimicrobial potency compared to standard treatments .
  • Pesticide Development Research : Research conducted on the use of benzothiazole derivatives showed promising results in controlling Fusarium species in crops, leading to reduced disease incidence and increased yield .
  • Material Stability Analysis : Investigations into the use of this compound as a polymer additive revealed improved weather resistance and longevity of outdoor materials when tested under accelerated aging conditions .

Properties

CAS No.

155596-87-5

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

2,4-dibromo-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3

InChI Key

SJTCFJOBMFPSAW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)Br

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)Br

Synonyms

2,4-DIBROMO-6-METHYLBENZOTHIAZOLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.7 g of 2-amino-4-bromo-6-methylbenzothiazole, 14 ml of 48% bromic acid solution and 10 g of bromine were introduced into a reaction vessel while keeping the temperature at 10° C. To this mixture was slowly added dropwise 10 ml of aqueous solution containing 3.5 g of sodium nitrite at 0° C. and the whole mixture was stirred for 2 hours. Then, 15 ml of 40% sodium hydroxide solution was slowly added dropwise while keeping the temperature below 20° C. and the reaction mixture was stirred for one hour and extracted with diethyl ether. The extract was dried with anhydrous sodium sulfate and evaporated to obtain the title compound in the form of transparent liquid (Yield: 91%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
solvent
Reaction Step Four

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